Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate
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Overview
Description
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dibromovinyl group and a nitrobenzoate ester, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate typically involves the esterification of 3-(2,2-dibromovinyl)-4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of Methyl 3-(2,2-dibromovinyl)-4-aminobenzoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,2-dibromovinyl)-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(2,2-dibromovinyl)-4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is unique due to the presence of both a dibromovinyl group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7Br2NO4 |
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Molecular Weight |
364.97 g/mol |
IUPAC Name |
methyl 3-(2,2-dibromoethenyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H7Br2NO4/c1-17-10(14)6-2-3-8(13(15)16)7(4-6)5-9(11)12/h2-5H,1H3 |
InChI Key |
LOTYOTZZRGLDML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=C(Br)Br |
Origin of Product |
United States |
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